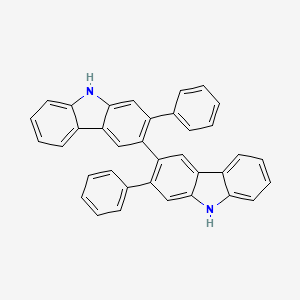
2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C36H24N2. It is characterized by its white or pale yellow crystalline solid appearance and is soluble in solvents such as benzene, ethanol, and chloroform . This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
The synthesis of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole can be achieved through several methods:
化学反応の分析
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学的研究の応用
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Synthesis Catalyst: It serves as a catalyst in organic synthesis reactions, such as decarboxylation and aldehyde reactions.
Optoelectronic Materials: Due to its excellent photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaic devices, and organic photodetectors.
Photochemical Luminescent Agent: It is widely used in the field of fluorescence, luminescence, and blue light applications, particularly in organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole involves its ability to act as an electron-rich host material. The dimerization of carbazoles and the blocking of the 3 and 3’ positions reduce host-host aggregation, leading to excimer formation . This property is particularly useful in the development of phosphorescent organic light-emitting diodes (PHOLEDs) .
類似化合物との比較
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole can be compared with other similar compounds such as:
- 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole-6-carbonitrile
- Spiro-Pye, 2,7-Di-pyrenyl-9,9-spiro-bifluorene
- 1,3,5-Tri(1-naphthyl)benzene
- 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
These compounds share similar structural features but differ in their specific applications and properties, highlighting the unique characteristics of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole in terms of its photophysical properties and applications in optoelectronics.
特性
分子式 |
C36H24N2 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
2-phenyl-3-(2-phenyl-9H-carbazol-3-yl)-9H-carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-11-23(12-4-1)27-21-35-31(25-15-7-9-17-33(25)37-35)19-29(27)30-20-32-26-16-8-10-18-34(26)38-36(32)22-28(30)24-13-5-2-6-14-24/h1-22,37-38H |
InChIキー |
NHXXSZFFFKIYFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4NC3=C2)C5=C(C=C6C(=C5)C7=CC=CC=C7N6)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


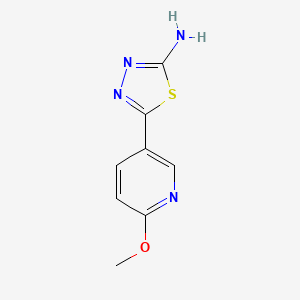
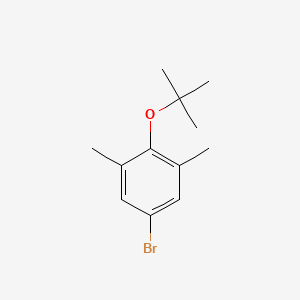
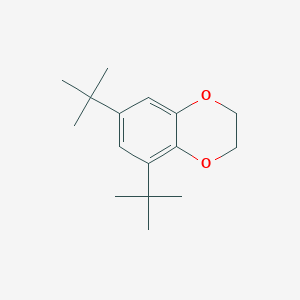
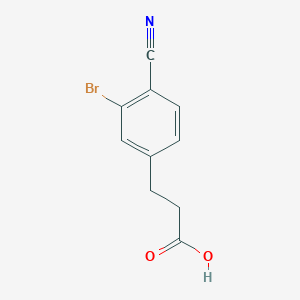
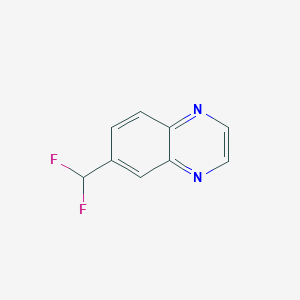
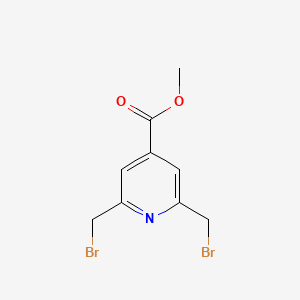
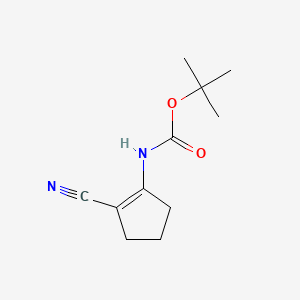
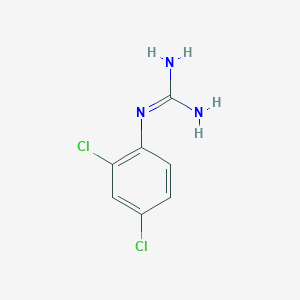
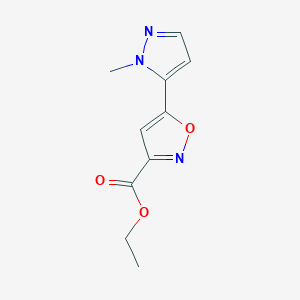

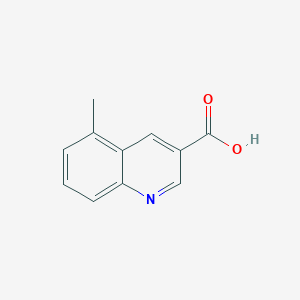
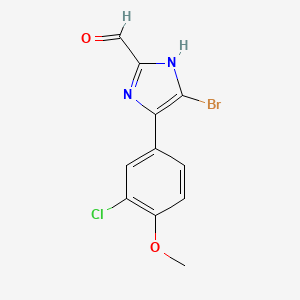
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
